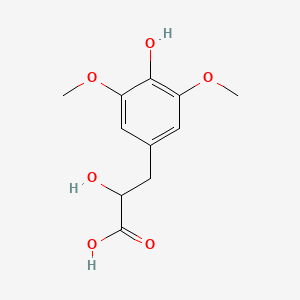
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoids This compound is characterized by the presence of hydroxyl and methoxy groups attached to a phenyl ring, along with a propanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3,5-dimethoxybenzaldehyde.
Reaction Steps: The key steps include the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product.
Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propanoic acid side chain can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and the inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid can be compared with other similar compounds:
Similar Compounds: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, 3-(3,4-Dimethoxyphenyl)propanoic acid, and 3-(2,4-Dihydroxyphenyl)propanoic acid.
Uniqueness: The presence of both hydroxyl and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H14O6 |
|---|---|
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
2-hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,7,12-13H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HASHRMGKSZWHLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


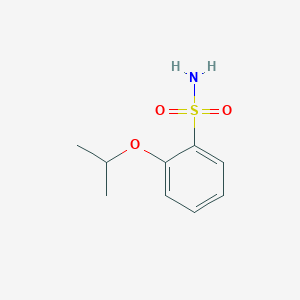

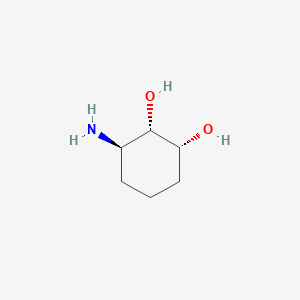

![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
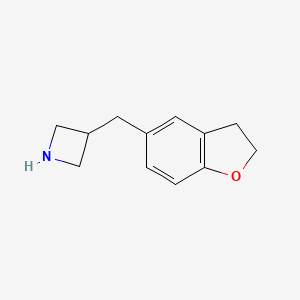
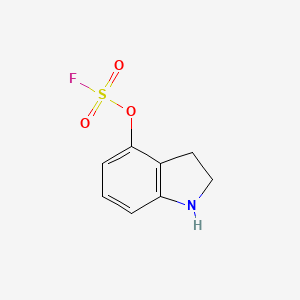
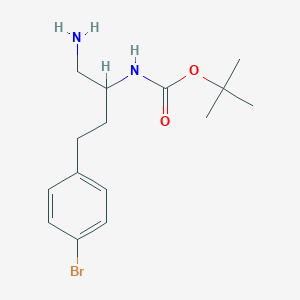

![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)

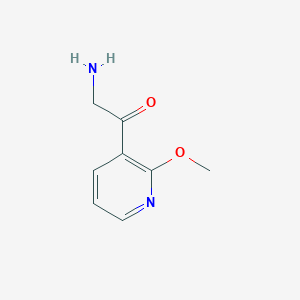

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
